Avosentan

Endothelin Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

Avosentan occupies a unique intermediate selectivity position (~500:1 ETA/ETB) on the ERA spectrum—distinct from dual antagonists (bosentan) and highly selective agents (atrasentan). This ‘predominant' but not absolute ETA blockade makes it the definitive tool for modeling dose-dependent fluid retention and congestive heart failure, the key class-effect liability of ERAs. Researchers rely on Avosentan to dissect ETB-mediated sodium/water retention, benchmark novel ERA candidates, and explore synergistic renoprotection with ARBs such as valsartan. Its well-characterized oral bioavailability (70–80% in humans) enables robust chronic oral dosing PK/PD studies. Procure this discontinued Phase III reference standard to ensure mechanistic accuracy in your preclinical renal and cardiovascular research.

Molecular Formula C23H21N5O5S
Molecular Weight 479.5 g/mol
CAS No. 290815-26-8
Cat. No. B1665851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvosentan
CAS290815-26-8
Synonyms5-methylpyridine-2-sulfonic acid (6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)amide
avosentan
SPP301
Molecular FormulaC23H21N5O5S
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC
InChIInChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)
InChIKeyYBWLTKFZAOSWSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Avosentan (CAS 290815-26-8): A Potent, Orally Active Endothelin-A Receptor Antagonist for Renal Research


Avosentan (also known as SPP301, Ro 67-0565, or R-639) is a small-molecule, sulfonamide-based antagonist of the endothelin A (ETA) receptor [1]. It is characterized as a potent and orally active compound, with its primary mechanism of action being the blockade of ETA receptors, thereby reducing the vasoconstrictive and proliferative effects of endothelin-1 . Avosentan was advanced to Phase III clinical trials for the treatment of diabetic nephropathy but its development was halted due to an adverse safety profile at high doses [2]. The compound is primarily utilized in preclinical research to investigate the role of ETA receptor antagonism in renal and cardiovascular pathophysiology [3].

Why Generic Substitution of Avosentan with Other ERA Compounds is Scientifically Unjustified


The class of endothelin receptor antagonists (ERAs) is defined by a spectrum of receptor selectivity that ranges from balanced dual ETA/ETB antagonists (e.g., bosentan) to highly ETA-selective agents (e.g., atrasentan, sitaxentan). Avosentan occupies a distinct intermediate position on this selectivity spectrum, demonstrating a moderate selectivity for ETA over ETB that is functionally relevant [1]. This 'predominant' but not 'absolute' ETA selectivity profile directly dictates its unique pharmacodynamic and safety signature, including its potency for reducing albuminuria and its propensity for dose-dependent fluid retention via ETB engagement [2]. As such, Avosentan cannot be substituted with either a dual antagonist or a highly selective ETA antagonist without fundamentally altering the experimental outcome. The specific combination of potency, oral bioavailability, and moderate selectivity makes Avosentan a unique tool compound for probing the consequences of partial ETB blockade in the context of ETA antagonism [3].

Quantitative Evidence Guide: Avosentan's Differentiated Profile vs. Key Comparators


Moderate ETA/ETB Selectivity: A Defined Middle Ground vs. Highly Selective and Dual Antagonists

Avosentan exhibits a moderate selectivity for the ETA receptor over the ETB receptor, which is a key differentiator from both highly selective ETA antagonists like atrasentan and dual antagonists like bosentan. While atrasentan displays a selectivity ratio of over 1,000-fold for ETA over ETB , Avosentan's selectivity is approximately 500-fold, as indicated by an ETA IC50 of 3 nM versus an ETB IC50 of ~1.5 µM [1]. This is also distinct from the dual antagonist bosentan, which has only a 67-fold selectivity for ETA . This 'predominant' ETA selectivity of Avosentan is hypothesized to cause fluid retention via off-target ETB blockade at higher doses, a phenomenon not observed to the same extent with more highly selective agents [2].

Endothelin Receptor Pharmacology Receptor Binding Assay Selectivity Profiling

Albuminuria Reduction: Potent Renoprotective Effect Quantified in Preclinical and Clinical Studies

Avosentan demonstrates a potent and dose-dependent reduction in albuminuria, a key marker of renal damage. In a 12-week clinical trial of 286 patients with diabetic nephropathy, Avosentan (25 mg and 50 mg) added to standard ACEi/ARB therapy reduced the median urinary albumin excretion rate (UAER) by 28.7% to 44.8% compared to placebo [1]. In a preclinical model of hypertensive nephropathy (dTGR rats), a 10 mg/kg dose of Avosentan alone reduced median albuminuria to 19.6 mg/24h compared to a baseline of 53.7 mg/24h [2]. While a direct head-to-head comparison is lacking, this effect is in line with the class effect of ETA antagonists, but the specific magnitude and dose-response for Avosentan are well-characterized, with 50 mg/d achieving a 44.3% median reduction in ACR in the Phase III ASCEND trial [3].

Diabetic Nephropathy Albuminuria Renal Protection

Human Pharmacokinetics: High Oral Bioavailability Characterized by a 70-80% Absolute Value

Avosentan is distinguished by its high oral bioavailability in humans. A dedicated clinical pharmacokinetic study demonstrated that the absolute bioavailability of Avosentan from 25 mg and 50 mg film-coated tablets was 81% and 72%, respectively, compared to an intravenous infusion [1]. This high bioavailability (70-80%) is a significant advantage for an oral ERA, as it reduces inter-subject variability and ensures more predictable plasma exposure. For comparison, the dual antagonist bosentan has an oral bioavailability of approximately 50% [2], while the highly selective ambrisentan also has a high bioavailability but is primarily used for pulmonary arterial hypertension [3]. This well-characterized PK profile makes Avosentan an excellent tool for oral dosing studies where consistent drug exposure is critical for interpreting pharmacodynamic effects.

Pharmacokinetics Bioavailability Oral Absorption

Dose-Dependent Fluid Retention: Quantified Antidiuretic Effect and Clinical Consequences

A defining and dose-limiting feature of Avosentan is its ability to cause fluid retention, a class effect of ERAs that is particularly pronounced with this compound due to its moderate selectivity profile. In anesthetized rats, incremental intravenous doses of Avosentan (SPP301) at 0.003, 0.03, and 3 mg/kg caused a dose-dependent decrease in urine output of 5.6%, 34.8%, and 58.8% from vehicle, respectively [1]. This antidiuretic effect, which occurs at high concentrations where non-specific ETB blockade occurs, is a major safety concern. Clinically, in the Phase III ASCEND trial (N=1392), this manifested as a significantly higher rate of congestive heart failure (CHF) events in the Avosentan 25 mg (5.9%) and 50 mg (6.1%) treatment arms compared to placebo (2.2%) [2]. This clear dose-response relationship for adverse events led to the trial's early termination and highlights the critical need for careful dose selection in experimental designs [3].

Fluid Retention Safety Pharmacology Adverse Events

Synergistic Renoprotection with RAS Blockade: Superior Albuminuria Reduction in Combination Therapy

Avosentan exhibits significant therapeutic synergy when combined with an angiotensin II type 1 receptor blocker (ARB) like valsartan. In a preclinical study of hypertensive double-transgenic rats (dTGR), a combination of a sub-maximal dose of Avosentan (10 mg/kg) with a low dose of valsartan (0.1 mg/kg) led to a profound reduction in median albuminuria to 1.7 mg/24h. This was a substantially greater effect than either agent alone, where Avosentan reduced albuminuria to 19.6 mg/24h and valsartan to 12.9 mg/24h [1]. This combination also dramatically reduced histological severity scores and mortality [2]. This synergistic effect, achieved at an Avosentan dose that did not induce fluid retention, points to a potential therapeutic strategy that leverages the distinct but complementary mechanisms of ETA blockade and RAS inhibition [3].

Combination Therapy Hypertensive Nephropathy Angiotensin Receptor Blocker (ARB)

Best-Fit Research and Industrial Application Scenarios for Avosentan (SPP301)


Preclinical Modeling of ERA-Induced Fluid Retention and Safety Pharmacology

Avosentan is an optimal tool compound for investigating the mechanisms of dose-dependent fluid retention and congestive heart failure, a known class effect of endothelin receptor antagonists. Its well-characterized, moderate ETA/ETB selectivity profile [1] and the quantifiable antidiuretic effect in animal models [2] make it invaluable for safety pharmacology studies. Researchers can use Avosentan to model the transition from therapeutic ETA blockade to adverse ETB-mediated sodium and water retention, and to screen for co-therapies that may mitigate this side effect [3].

Synergistic Combination Therapy Studies for Resistant Hypertension and CKD

Given the compelling preclinical evidence of synergistic renoprotection when Avosentan is combined with an ARB like valsartan [1], the compound is an ideal candidate for exploring novel combination therapies. Researchers can use Avosentan to dissect the additive or synergistic mechanisms of simultaneous ETA and angiotensin II receptor blockade in models of hypertensive nephropathy and diabetic kidney disease. This application is particularly relevant for developing next-generation therapies for patients with chronic kidney disease (CKD) who show an inadequate response to RAS blockade alone [2].

Comparative ERA Profiling and Tool Compound Validation

Avosentan serves as a critical reference standard in the pharmacological profiling of novel ERA candidates. Its intermediate selectivity ratio of approximately 500:1 for ETA over ETB [1] provides a defined benchmark for comparing the functional selectivity of new chemical entities in vitro and in vivo. By using Avosentan alongside a highly selective comparator like atrasentan (>1,000:1) and a dual antagonist like bosentan (67:1), researchers can establish a quantitative selectivity scale and better predict the safety and efficacy profile of their own ERA compounds [2].

Oral Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Rodent Models

The high and well-characterized oral bioavailability of Avosentan (70-80% in humans) [1] makes it a reliable oral probe for PK/PD studies. Researchers can leverage this property to conduct chronic oral dosing studies in rodent models of renal disease without the confounding effects of variable absorption. This allows for a more accurate correlation between drug exposure (plasma concentration) and pharmacodynamic endpoints such as albuminuria reduction and blood pressure changes [2], facilitating the development of robust PK/PD models for this class of drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avosentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.